Dithranol (Standard)

描述

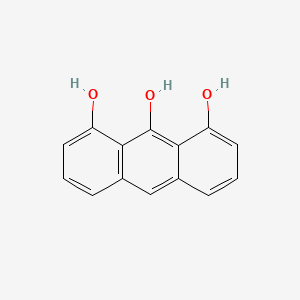

Anthralin is an anthracene compound derived by the substitution of -OH groups for hydrogen at C-1 and C-8, and with an oxo group at C-9. It has a role as an antipsoriatic. It is functionally related to an anthrone. It is a tautomer of an anthracene-1,8,9-triol.

Anthralin (1,8‐dihydroxy‐9anthrone, dithranol) is an older anti-psoriatic agent that was first synthesized as a derivative of chrysarobin, obtained from the araroba tree in Brazil over 100 years ago. Adverse effects of anthralin include irritation and discoloration of the skin. This specific property of the molecule inspired workers to study details of its pharmacology. It is important to consider that the drug is relatively innocuous, yet effective, and systemic side effects have not been observed with this anthralin, in contrast to a wide variety of systemic and topical therapies for psoriasis. Anthralin is also known as dithranol. It is a main active ingredient in topical skin formulations for the treatment of psoriasis. Various formulations of the drug are available, including solutions, foams, and shampoos. The chemical structure of anthralin allows for dual solubility, permitting the compound to be absorbed well through the epidermis. Anthralin has also been studied in the treatment of warts, showing promising results. Salicylic acid is frequently added to anthralin to augment the stability of anthralin and to increase its penetration and efficacy.

Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory Anthralin (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)

An anthracene derivative that disrupts function and structure of MITOCHONDRIA and is used for the treatment of DERMATOSES, especially PSORIASIS. It may cause FOLLICULITIS.

Structure

3D Structure

属性

IUPAC Name |

1,8-dihydroxy-10H-anthracen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWLKWWNNJHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024538 |

Source

|

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] |

Source

|

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8,9-Anthracenetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water |

Source

|

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1143-38-0 |

Source

|

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthralin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dihydroxyanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxyanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 358 °F (NTP, 1992), 178-182 °C |

Source

|

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dithranol's Role in Inducing Oxidative Stress in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithranol (also known as anthralin) is a cornerstone in the topical treatment of psoriasis, a chronic inflammatory skin disease. Its therapeutic efficacy is intrinsically linked to its ability to induce oxidative stress within the cellular microenvironment of the skin. This technical guide provides an in-depth exploration of the molecular mechanisms by which dithranol elicits oxidative stress, focusing on the generation of reactive oxygen species (ROS), subsequent lipid peroxidation, protein oxidation, and DNA damage. Furthermore, this guide details the impact of dithranol on cellular antioxidant defense systems and key signaling pathways, including the NF-κB and JNK pathways, and the IL-36 inflammatory loop. Detailed experimental protocols for assessing these effects and quantitative data from various studies are presented to facilitate further research and drug development in this area.

Introduction: Dithranol's Pro-oxidative Mechanism of Action

Dithranol's therapeutic effects in psoriasis are largely attributed to its ability to inhibit the hyperproliferation of keratinocytes and modulate inflammatory responses.[1] A primary mechanism underlying these actions is its redox activity, which leads to the generation of free radicals and reactive oxygen species (ROS).[1][2] This induction of oxidative stress triggers a cascade of cellular events that ultimately contribute to the resolution of psoriatic plaques. Dithranol accumulates in mitochondria, interfering with the cellular energy supply through the release of free radicals, which impedes DNA replication and slows down the excessive cell division characteristic of psoriasis.[3]

Generation of Reactive Oxygen Species (ROS)

The autooxidation of dithranol is a key process that generates a variety of ROS, including superoxide anion radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3] This process is central to both its therapeutic and irritant effects.[4] Studies have shown that dithranol-induced ROS production occurs both extracellularly and intracellularly in keratinocytes.[3]

Quantitative Data on Dithranol-Induced ROS Production

| Cell Type | Dithranol Concentration | Exposure Time | Method | Observed Effect | Reference |

| Rat Epidermal Keratinocytes | 5-100 µM | Time-dependent | Nitroblue Tetrazolium Reduction | Increased superoxide anion formation, detected both extracellularly and intracellularly. | [3] |

| Human Leucocytes | 5-40 µg/ml | Not specified | DNA Strand Break Assay | Dose-related induction of DNA strand breaks, indicative of ROS-mediated damage. | [5] |

| Murine Keratinocytes | 10 µM | Not specified | NF-κB Activation Assay | Activation of NF-κB, a transcription factor sensitive to oxidative stress. | [1] |

Impact on Cellular Components

The surge in ROS initiated by dithranol leads to oxidative damage of key cellular macromolecules.

Lipid Peroxidation

ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. This process disrupts membrane integrity and generates cytotoxic byproducts, such as malondialdehyde (MDA). Increased lipid peroxidation has been observed in the epidermis following dithranol treatment.[6]

Protein Oxidation

Proteins are major targets for ROS, leading to modifications such as the formation of protein carbonyls. This can result in altered protein function, increased susceptibility to proteolysis, and aggregation.

DNA Damage

Dithranol-induced ROS can cause significant damage to DNA, including strand breaks.[5] This genotoxic effect is thought to contribute to the anti-proliferative action of the drug on hyperproliferative keratinocytes in psoriatic lesions.

Modulation of Cellular Antioxidant Defenses

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, including enzymes like superoxide dismutase (SOD) and catalase (CAT). Dithranol's introduction of a massive ROS load can overwhelm these defenses. While some studies suggest dithranol can inhibit certain antioxidant enzymes, others propose that the induced oxidative stress might trigger an adaptive antioxidant response.

Dithranol-Induced Signaling Pathways

The oxidative stress induced by dithranol activates several key signaling pathways that are crucial for its therapeutic effects.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation and immunity and is known to be activated by oxidative stress.[1] Dithranol has been shown to activate NF-κB in murine keratinocytes, which may initially seem counterintuitive for an anti-inflammatory drug.[1] However, the sustained activation of NF-κB can also lead to pro-apoptotic effects, contributing to the resolution of hyperproliferative psoriatic plaques.

References

- 1. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. puntoq.ull.es [puntoq.ull.es]

- 3. Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study on the mode of action of dithranol: increased lipid peroxidation and enzyme inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

The Degradation of Dithranol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithranol (also known as anthralin) is a cornerstone in the topical treatment of psoriasis, valued for its efficacy in inhibiting keratinocyte hyperproliferation. However, its clinical utility is hampered by inherent instability. Dithranol readily degrades upon exposure to light, air, and elevated temperatures, leading to a loss of therapeutic activity and the formation of colored byproducts that cause skin and clothing discoloration.[1][2] Understanding the degradation pathways and the resulting products is paramount for developing stable and effective topical formulations. This guide provides an in-depth technical overview of the degradation of Dithranol, its products, and the methodologies used for their analysis.

Principal Degradation Products of Dithranol

The primary degradation products of Dithranol are Danthron (1,8-dihydroxyanthraquinone) and Dithranol dimer (also referred to as bianthrone).[1][3][4] These compounds are considered therapeutically inactive or significantly less active than the parent drug and are major contributors to the characteristic staining associated with Dithranol therapy.[2][5]

-

Danthron: Formed through the oxidation of Dithranol.

-

Dithranol Dimer: A product of the dimerization of Dithranol radicals.

Further oxidation can lead to the formation of "dithranol brown," a complex mixture of polymeric products.[6]

Degradation Pathways

Dithranol degradation is primarily driven by two mechanisms: autooxidation and photodegradation .

Autooxidation

In the presence of atmospheric oxygen, Dithranol undergoes autooxidation. This process involves the formation of a Dithranol radical, which can then react with oxygen to form Danthron or react with another Dithranol radical to form the Dithranol dimer. This process is a key contributor to the instability of Dithranol in topical preparations.

Photodegradation

Dithranol is highly susceptible to degradation upon exposure to light, particularly UVA radiation.[2][7] The mechanism of photodegradation is complex and can be influenced by the solvent and excipients in a formulation.[2] Similar to autooxidation, photodegradation involves the formation of radical species, leading to the generation of Danthron and the Dithranol dimer.

Quantitative Analysis of Degradation Products

The quantification of Dithranol and its degradation products is crucial for stability studies of topical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Summary of HPLC Methods

| Component | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Dithranol, Danthron, Dithranol Dimer | C18 | Acetonitrile:Water:Acetic Acid (58:37:5, v/v/v) | 1.1 | UV at 394 nm | [8] |

| Dithranol | C18 (Phenomenex ODS 5µ) | Acetonitrile:Methanol:Buffer (pH 2.2) (20:20:60, v/v/v) | Not Specified | UV at 258 nm | [9] |

| Dithranol and related compounds | Gemini C18 (250 x 4.6 mm, 5 µm) | Gradient of Water (pH 2.2 with H3PO4) and Acetonitrile | 1.0 | UV at 230 nm | [6] |

Stability of Dithranol in Various Formulations

The stability of Dithranol is highly dependent on the formulation. The following table summarizes findings on Dithranol stability under different conditions.

| Formulation/Condition | Key Findings | Reference |

| Creams (0.1%, 0.3%, 0.5%) | Stable for 12 months at 4°C in aluminum-coated tubes. Polypropylene tubes are not recommended. | [1] |

| Solid Dispersions | Solid dispersions with glyceryl behenate or a mixture of argan oil and stearic acid increased Dithranol stability. | [10] |

| Various Bases | Unstable in yellow soft paraffin and Unguentum Merck®. Ascorbic acid and oxalic acid can increase stability in the latter. Salicylic acid had a destabilizing effect in some bases. | [11] |

| Lipid-core nanocapsules | Showed higher photostability compared to a solution of the free drug. Half-life increased from ~1h to ~4h (with EDTA) and from ~7h to ~17h (with ascorbic acid) under UVA light. | [12] |

| Different Topical Formulations | Photodegradation rate is related to the initial drug concentration and the nature of the vehicle. | [7] |

Experimental Protocols

Protocol for HPLC Analysis of Dithranol and its Degradation Products

This protocol is a synthesized example based on common practices found in the literature.[6][8][9]

1. Sample Preparation:

-

Accurately weigh a portion of the topical formulation containing Dithranol.

-

Extract the drug and its degradation products using a suitable solvent (e.g., methanol).

-

Vortex or sonicate to ensure complete extraction.

-

Centrifuge the sample to precipitate excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or phosphoric acid) in a suitable ratio (e.g., 58:37:5 v/v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength appropriate for Dithranol and its degradation products (e.g., 230 nm, 258 nm, or 394 nm).[6][8][9]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

3. Data Analysis:

-

Identify the peaks corresponding to Dithranol, Danthron, and Dithranol dimer based on their retention times, which should be established using reference standards.

-

Quantify the amount of each compound by comparing the peak area to a calibration curve prepared with known concentrations of the standards.

Protocol for Photodegradation Study

This protocol is based on methodologies described for studying the photostability of drugs in topical formulations.[2][7]

1. Materials and Equipment:

-

Dithranol solution or topical formulation.

-

Quartz cuvettes or a suitable support for creating a thin film of the formulation.

-

A calibrated light source that mimics solar radiation, such as a Xenon lamp with appropriate filters (e.g., Suntest CPS).[2]

-

HPLC system for analysis.

2. Procedure:

-

Prepare a solution of Dithranol in a relevant solvent or the final topical formulation.

-

Place the sample in a quartz cuvette or spread a thin, uniform layer on a suitable support.

-

Expose the sample to the light source under controlled temperature and humidity conditions. A control sample should be kept in the dark under the same conditions.

-

At predetermined time intervals, withdraw aliquots of the sample.

-

Analyze the samples by HPLC to determine the concentration of Dithranol and its degradation products.

3. Data Analysis:

-

Plot the concentration of Dithranol and its degradation products as a function of time.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant.

Synthesis of Dithranol Dimer

The following is a protocol for the synthesis of the Dithranol dimer, which can be used as a reference standard in analytical studies.[6]

1. Materials:

-

Dithranol

-

Glacial acetic acid

-

10% Ferric chloride (FeCl₃) in acetic acid

-

Water

2. Procedure:

-

Dissolve Dithranol (1 g) in boiling glacial acetic acid (100 mL).

-

Degas the solution and protect it from light.

-

Slowly add 10% FeCl₃ in acetic acid (12 mL) to the boiling solution.

-

Add water (5 mL) to the reaction mixture.

-

Allow the product to crystallize at room temperature over a few hours.

-

Collect the crystals and recrystallize from acetic acid to yield the Dithranol dimer.

Biological Implications of Degradation Products

The degradation of Dithranol to Danthron and the Dithranol dimer is generally associated with a loss of antipsoriatic activity.[5] While Dithranol's therapeutic effect is linked to the generation of reactive oxygen species (ROS) that modulate cellular pathways involved in psoriasis, its degradation products are considered to have significantly reduced or no such activity.[5][11]

-

Danthron: While being a major degradation product, some studies have investigated its own biological activities. It has been shown to have anti-inflammatory and antioxidant properties in some contexts, but its efficacy in treating psoriasis is considered negligible compared to Dithranol.[13][14]

-

Dithranol Dimer: This product is also considered to be therapeutically inactive in the context of psoriasis treatment.[5]

The formation of these colored degradation products is the primary cause of the skin and clothing staining that is a significant drawback of Dithranol therapy.[6][15]

The following diagram illustrates the relationship between Dithranol, its degradation, and the resulting biological effects.

Conclusion

The degradation of Dithranol into Danthron, Dithranol dimer, and other byproducts is a critical factor influencing its therapeutic efficacy and patient compliance. A thorough understanding of the degradation pathways and the ability to accurately quantify the parent drug and its degradation products are essential for the development of stable and aesthetically acceptable topical formulations. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess and mitigate the instability of Dithranol, ultimately leading to improved treatments for psoriasis.

References

- 1. ijrpas.com [ijrpas.com]

- 2. Photostability of dithranol [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dithranol-loaded lipid-core nanocapsules improve the photostability and reduce the in vitro irritation potential of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Dithranol

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the HPLC Analysis of Dithranol for Researchers and Drug Development Professionals

[City, State] – [Date] – This document provides detailed application notes and standardized protocols for the quantitative analysis of Dithranol using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a reliable framework for the preparation and analysis of Dithranol, ensuring accuracy and reproducibility in experimental results.

Dithranol, a cornerstone in the topical treatment of psoriasis, requires precise analytical methods to determine its concentration in pharmaceutical formulations and to conduct stability studies. The following protocols outline the necessary steps for preparing Dithranol standards and samples for HPLC analysis, along with validated chromatographic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for Dithranol analysis, providing a comparative overview for method selection and development.

Table 1: Chromatographic Conditions and Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Phenomenex C18 | Phenomenex ODS 5µ, C18 |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (58:37:5, v/v/v)[1][2] | Acetonitrile:Water:TFA[3] | Acetonitrile:Methanol:Buffer (pH 2.2) (20:20:60, v/v/v)[4] |

| Flow Rate | 1.1 mL/min[1][2] | 1.2 mL/min[3] | Not Specified |

| Detection Wavelength | 394 nm[1][2] | 254 nm[3] | 258 nm[4] |

| Retention Time | 5.7 min[2] | 10.2 min[3] | 9.3 min[4] |

| Linearity Range | 0.098 - 200 µg/mL[1][2] | 50% to 150% of target concentration[3] | 20 - 100 µg/mL[4][5] |

| Correlation Coefficient (r²) | 0.9986[1][2] | Not Specified | 0.9989[4][5] |

Experimental Protocols

The following are detailed methodologies for the preparation of Dithranol standards and samples for HPLC analysis.

Protocol 1: Dithranol Standard and Sample Preparation

This protocol is adapted from a method for the determination of Dithranol and its application in in-vitro cell uptake studies.[1]

2.1.1 Materials and Reagents

-

Dithranol Reference Standard

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (HPLC Grade)

-

Distilled Water

-

Acetic Acid

-

0.22 µM Polytetrafluoroethylene (PTFE) filter

2.1.2 Preparation of Stock Solution

-

Accurately weigh 5 mg of Dithranol reference standard.

-

Dissolve the standard in 1 mL of DMSO to prepare a stock solution of 5 mg/mL.[1]

2.1.3 Preparation of Working and Calibration Standards

-

Dilute the stock solution with the mobile phase (Acetonitrile:Distilled Water:Acetic Acid, 58:37:5 v/v/v) to obtain a working solution of 200 µg/mL.[1]

-

Perform serial dilutions of the working solution with the mobile phase to prepare calibration standards in the concentration range of 0.098 to 200 µg/mL.[1]

-

Store the solutions at -20°C, protected from light, for a maximum of three days.[1]

2.1.4 Sample Preparation

-

Homogenize the sample in an ultrasonic bath.[1]

-

Filter the sample through a 0.22 µM PTFE filter.[1]

-

Transfer the filtered sample to an HPLC vial for analysis.[1]

Protocol 2: Dithranol Preparation from Ointment Formulations

This protocol is designed for the quantitative analysis of Dithranol in ointment formulations.[3]

2.2.1 Materials and Reagents

-

Dithranol Reference Standard

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q)

-

Trifluoroacetic Acid (TFA)

-

Ointment formulation containing Dithranol

2.2.2 Preparation of Standard Solution

-

Prepare a standard solution of Dithranol in a diluent of 0.5% TFA in acetonitrile.

2.2.3 Sample Preparation from Ointment

-

Accurately weigh a portion of the ointment.

-

Dissolve the ointment in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.

-

Filter the solution to remove any undissolved excipients.

-

Transfer the clear filtrate into an HPLC vial for injection.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the preparation and analysis of Dithranol samples via HPLC.

Caption: Workflow for Dithranol HPLC Analysis.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements. Always refer to relevant pharmacopeial monographs and regulatory guidelines.

References

Application Notes and Protocols for the Quantitative Analysis of Dithranol in Topical Formulations

Introduction

Dithranol (also known as Anthralin) is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy is linked to its ability to inhibit DNA replication and slow down the excessive cell division characteristic of psoriatic plaques.[3][4] However, Dithranol is notoriously unstable and prone to oxidation, especially in the presence of light and alkaline conditions, leading to degradation products that are not only ineffective but can also cause staining and irritation.[5][6][7] Therefore, accurate and precise quantitative analysis of Dithranol in topical formulations such as creams, ointments, and gels is critical for ensuring product quality, stability, and therapeutic effectiveness.

These application notes provide detailed protocols for the two most common analytical techniques for Dithranol quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Application Note 1: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of Dithranol due to its high specificity, sensitivity, and ability to separate the active ingredient from its degradation products and formulation excipients. A stability-indicating method ensures that the quantification of the drug is not affected by the presence of these other components.[8]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite methodology based on several validated methods for Dithranol analysis in ointment and hydrogel formulations.[3][8][9]

1. Materials and Reagents:

-

Dithranol Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Deionized)

-

Trifluoroacetic Acid (TFA) or Acetic Acid (HPLC Grade)

-

Topical Formulation (Ointment, Cream, or Hydrogel) containing Dithranol

2. Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Phenomenex C18, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or suitable)

-

Ultrasonic bath

3. Chromatographic Conditions:

| Parameter | Condition 1 (for Ointments)[8] | Condition 2 (for Gels/Cell Uptake Studies)[9] | Condition 3 (for Hydrogels)[3][10] |

| Column | Phenomenex C18 (or equivalent) | C18 Column | Phenomenex ODS 5µ, C18 |

| Mobile Phase | Acetonitrile : Water : TFA | Acetonitrile : Water : Acetic Acid (58:37:5, v/v/v) | Acetonitrile : Methanol : Buffer (pH 2.2) (20:20:60) |

| Flow Rate | 1.2 mL/min | 1.1 mL/min | Not Specified (typically 1.0 mL/min) |

| Detection (λ) | 254 nm | 394 nm | 258 nm |

| Injection Volume | 5 µL | Not Specified (typically 10-20 µL) | 20 µL |

| Run Time | 40 min | Not Specified | Sufficient to elute the peak (approx. 15 min) |

| Retention Time | ~10.2 min | Not Specified | ~9.3 min |

4. Procedure:

-

Standard Stock Solution Preparation:

-

Accurately weigh about 10 mg of Dithranol Reference Standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., 0.5% TFA in acetonitrile[8] or methanol). This yields a stock solution of 100 µg/mL. Protect from light.

-

-

Calibration Curve Preparation:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-100 µg/mL[3] or 0.1-200 µg/mL[9]).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.998.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the topical formulation equivalent to 10 mg of Dithranol and transfer it to a 25 mL volumetric flask.[3]

-

Add a sufficient quantity of methanol (approx. 15 mL).

-

Sonicate for 30 minutes to dissolve the Dithranol and disperse the formulation base.[3]

-

Make up the volume to 25 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

Perform a final dilution of the filtrate with the mobile phase to bring the Dithranol concentration within the range of the calibration curve (e.g., dilute 5.0 mL to 50.0 mL[3]).

-

-

Analysis and Calculation:

-

Inject the prepared sample solution into the HPLC system.

-

Record the peak area corresponding to the retention time of Dithranol.

-

Calculate the concentration of Dithranol in the sample using the regression equation from the calibration curve.

-

Determine the final amount of Dithranol in the topical formulation, accounting for all dilutions.

-

Visualization: HPLC Experimental Workflow

References

- 1. Dithranol - Wikipedia [en.wikipedia.org]

- 2. Anthralin/dithranol in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ctts.in [ctts.in]

- 4. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation | Semantic Scholar [semanticscholar.org]

Application of Dithranol in Cell Culture Assays: A Detailed Guide for Researchers

Introduction

Dithranol, also known as anthralin, is a well-established topical therapeutic agent for psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. In the realm of in vitro research, Dithranol serves as a valuable tool to investigate cellular processes such as proliferation, apoptosis, and inflammation. Its primary mechanism of action involves the generation of reactive oxygen species (ROS), which subsequently modulates various signaling pathways, ultimately leading to the inhibition of cell growth and induction of programmed cell death. These application notes provide detailed protocols and quantitative data for the use of Dithranol in cell culture assays, catering to researchers, scientists, and drug development professionals.

Mechanism of Action

Dithranol's therapeutic effects are largely attributed to its ability to undergo autooxidation, a process that generates free radicals and reactive oxygen species (ROS).[1] These ROS are key mediators of its antiproliferative and pro-inflammatory effects. In cell culture, Dithranol has been shown to target mitochondria, leading to increased oxygen consumption and superoxide anion formation.[2] This oxidative stress triggers a cascade of events, including the activation of the NF-κB signaling pathway and the induction of apoptosis.[1] Furthermore, Dithranol can down-regulate the epidermal growth factor (EGF) receptor, contributing to its anti-proliferative action.[1] Studies on the human keratinocyte cell line, HaCaT, have been instrumental in elucidating these mechanisms.

Data Presentation

The following tables summarize the quantitative effects of Dithranol on keratinocytes, providing a reference for experimental design.

Table 1: Cytotoxicity of Dithranol on HaCaT Keratinocytes

| Assay | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| MTT | 5-100 | 2 | Significant toxic effects | [2] |

| LDH Leakage | 5-100 | 6 | Significant leakage | [2] |

| CytoTox-ONE (LDH) | Various | 6 | Dose-dependent increase in LDH release | [3] |

| Anti-proliferative Assays | 1.25 - 10 | Not Specified | Dose-dependent growth inhibition | [4] |

Table 2: Induction of Apoptosis by Dithranol in HaCaT Keratinocytes

| Apoptotic Event | Dithranol Concentration (µM) | Time of Onset (hours) | Reference |

| Caspase-3/7 Activation | 1.25 - 10 | 6 | [4][5] |

| Phosphatidylserine Externalization | Not Specified | 9 | [5] |

| Morphological Changes (Apoptosis/Necrosis) | Not Specified | 12 | [5] |

Table 3: Effect of Dithranol on Gene Expression in HaCaT Keratinocytes

| Gene | Dithranol Concentration (µg/mL) | Incubation Time | Change in mRNA Expression | Reference |

| E2A | 0.25 - 0.5 | 30 min treatment, 2h culture | ~1.5-fold increase | [6][7] |

| Caspase-9 | 0.25 - 0.5 | 30 min treatment, 2h culture | ~1.2-fold increase | [6][7] |

Table 4: Effect of Dithranol on Apoptosis-Regulated Proteins in Psoriatic Skin

| Protein | Treatment | Expression Level | Reference |

| Bcl-x | Anthralin | Significantly reduced | [8] |

| Bax | Anthralin | Present in upper keratinocytes (not detected in control) | [8] |

| Bcl-2 | Anthralin | Detected only in basal layers (similar to control) | [8] |

| Fas | Anthralin | Weak expression (higher in control) | [8] |

| Fas Ligand | Anthralin | Not expressed (strongly expressed in control) | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of Dithranol on keratinocytes.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dithranol (stock solution in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Dithranol Treatment: Prepare serial dilutions of Dithranol in complete DMEM. Remove the medium from the wells and add 100 µL of the Dithranol dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 2, 6, 24, 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay by Flow Cytometry (Phosphatidylserine Externalization)

Objective: To quantify the percentage of apoptotic cells upon Dithranol treatment.

Materials:

-

HaCaT cells

-

Complete DMEM

-

Dithranol

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HaCaT cells in 6-well plates and treat with various concentrations of Dithranol for different time points (e.g., 9, 12, 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells represent early apoptotic cells, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of Dithranol on cell cycle distribution.

Materials:

-

HaCaT cells

-

Complete DMEM

-

Dithranol

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HaCaT cells and treat with Dithranol for the desired duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.[9]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[9][10][11]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.

Caption: Dithranol-induced ROS activates the NF-κB signaling pathway.

Caption: Dithranol induces apoptosis via the mitochondrial pathway.

Caption: General experimental workflow for studying Dithranol in cell culture.

References

- 1. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneticsmr.org [geneticsmr.org]

- 7. Effects of the antipsoriatic drug dithranol on E2A and caspase-9 gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alteration of the expression of Bcl-2, Bcl-x, Bax, Fas, and Fas ligand in the involved skin of psoriasis vulgaris following topical anthralin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Application Notes and Protocols for Short-Contact Dithranol Therapy in Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of short-contact Dithranol (also known as anthralin) therapy in a research setting for the treatment of psoriasis. The information compiled is based on various clinical studies and research articles, offering insights into its mechanism of action, application protocols, and relevant outcome measures.

Introduction

Dithranol has been a cornerstone in the topical treatment of psoriasis for many years. Short-contact therapy was developed to minimize side effects such as skin irritation and staining, making it a more patient-friendly option for outpatient use.[1][2] This modality involves the application of higher concentrations of Dithranol for brief periods, followed by its removal.[2] Research has shown this method to be an effective and safe therapeutic strategy.[3][4]

Mechanism of Action

The therapeutic effects of Dithranol in psoriasis are multifactorial, primarily targeting the hyperproliferation of keratinocytes and the underlying inflammation.[5][6] Its mechanism involves the generation of reactive oxygen species (ROS) and free radicals upon autooxidation.[5][7]

Key molecular actions include:

-

Inhibition of Keratinocyte Hyperproliferation: Dithranol is believed to inhibit DNA synthesis and cell proliferation.[7][8]

-

Modulation of Inflammatory Pathways: It has been shown to decrease the expression of pro-inflammatory mediators. Specifically, Dithranol targets the crosstalk between keratinocytes and neutrophils and disrupts the IL-36 inflammatory loop.[9] It also inhibits the secretion of IL-6, IL-8, and TNF-alpha from human monocytes.[7]

-

T-Lymphocyte Inhibition: The central pathogenetic role in psoriasis is attributed to T-lymphocytes, which stimulate keratinocyte proliferation. Dithranol acts on these cells, inhibiting their proliferation and the release of cytokines like TNF-alpha and IFN-gamma.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Dithranol in psoriatic skin.

Caption: Proposed mechanism of action of Dithranol in psoriasis.

Experimental Protocols

The following are generalized protocols for short-contact Dithranol therapy based on published research. Specific parameters should be optimized for individual study designs.

Patient Selection and Preparation

-

Inclusion Criteria: Patients with stable, chronic plaque psoriasis are typically included.[10][11] The severity can range from moderate to severe.[12]

-

Exclusion Criteria: Patients with unstable or erythrodermic psoriasis, as well as pregnant individuals, are generally excluded. A washout period for other topical or systemic psoriasis treatments is required.

-

Pre-treatment: To enhance the penetration of Dithranol, descaling of psoriatic plaques is recommended. This can be achieved by applying salicylic acid (e.g., 10% in an ointment base) overnight for several nights before initiating therapy.

Dithranol Application Protocol

This protocol involves a gradual increase in Dithranol concentration and/or application time to improve efficacy while monitoring for skin irritation.

Materials:

-

Dithranol cream/ointment in various concentrations (e.g., 0.1% to 5.0%).

-

Protective agent (e.g., white petrolatum) to apply to surrounding healthy skin.

-

Mild shampoo and water for removal.

-

Moisturizer or baby oil for post-treatment application.

Procedure:

-

Protect the skin surrounding the psoriatic lesions with a thin layer of white petrolatum.

-

Apply the Dithranol cream directly to the psoriatic plaques.

-

The initial concentration is typically low, for example, 0.1%, with an application time of 30-45 minutes.

-

The concentration and/or application time is progressively increased every few days based on the patient's tolerance and therapeutic response.[3]

-

After the designated contact time, the Dithranol is thoroughly washed off with lukewarm water, followed by a mild shampoo.

-

A moisturizer can be applied to the treated areas to prevent dryness.

Experimental Workflow Diagram

Caption: Experimental workflow for short-contact Dithranol therapy.

Data Presentation: Quantitative Outcomes

The efficacy of short-contact Dithranol therapy is typically assessed using standardized outcome measures.

Key Outcome Measures

-

Psoriasis Area and Severity Index (PASI): The most frequently used outcome measure in psoriasis clinical trials.[13][14] It assesses the severity of erythema, induration, and desquamation, as well as the percentage of body surface area affected.

-

Physician Global Assessment (PGA): A tool for the investigator to rate the overall severity of the patient's psoriasis.[13]

-

Dermatology Life Quality Index (DLQI): A patient-reported outcome measure to assess the impact of the skin disease on the patient's quality of life.[13]

-

Local Psoriasis Severity Index (PSI): Used to assess the severity of specific marker lesions.[9]

Summary of Clinical Trial Data

The following tables summarize quantitative data from various studies on short-contact Dithranol therapy.

Table 1: Efficacy of Short-Contact Dithranol Monotherapy

| Study/Reference | Number of Patients | Treatment Regimen | Mean Clearance/Improvement |

| M. Prim et al. | 12 | Daily application, starting with 0.1% for 45 min, concentration increased every 3 days. | 58% mean clearance after treatment.[12] |

| A C Miller | 20 | 0.5% or 1.0% anthralin cream for 30 minutes daily for 4 weeks. | Over 33% cleared, 35% showed significant improvement.[1] |

| K. Pavithran | 40 | Daily application for 20 minutes. | 60% complete regression, 12.5% showed 90% regression.[15] |

| J de Korte et al. | 52 | Once daily application for up to 12 weeks in a day-care setting. | Significant improvement in Skindex-29 scores.[16] |

Table 2: Comparative Efficacy of Short-Contact Dithranol Therapy

| Study/Reference | Comparison Groups | Key Findings |

| Swinkels et al. | Dithranol + Clobetasol-17-propionate vs. Dithranol alone vs. Clobetasol-17-propionate alone | Combination therapy showed a faster decrease in sum score during treatment.[10] |

| K. Pavithran | Short-contact Dithranol vs. Ingram technique | Short-contact: 60% complete regression; Ingram: 55% complete clearing. Short-contact had fewer side effects.[15] |

| Richards et al. | Short-contact (30 min) vs. overnight Dithranol | Both regimens produced significant clearing with no statistically significant difference.[17] |

| Chalmers et al. | Calcipotriol vs. Short-contact Dithranol | No statistically significant difference in the number of patients 'cleared' or with 'marked improvement'.[18] |

Table 3: Treatment Parameters in Short-Contact Dithranol Therapy Research

| Study/Reference | Starting Concentration | Maximum Concentration | Application Time | Frequency |

| M. Prim et al. | 0.1% | 5.0% | 45 minutes, increased as tolerated | Daily |

| de Korte et al. | Not specified | Not specified | Not specified | Once daily |

| Swinkels et al. | Not specified | Not specified | Not specified | Daily |

| Miller AC | 0.5% | 1.0% | 30 minutes | Daily |

| K. Pavithran | Not specified | Not specified | 20 minutes | Daily |

| Leigheb et al. | Adjusted based on tolerance | Adjusted based on tolerance | Short-contact | 3 times a week vs. once a week |

| Marsden et al. | 2% | 2% | Immediate removal to 20 minutes | Not specified |

| van der Vleuten et al. | Not specified | Not specified | Not specified | Twice daily vs. thrice weekly |

Conclusion

Short-contact Dithranol therapy remains a valuable and effective treatment modality for psoriasis in a research setting. Its well-documented efficacy, coupled with a manageable side-effect profile when administered correctly, makes it a relevant option for clinical trials and mechanistic studies. The protocols and data presented here provide a solid foundation for researchers to design and implement studies involving this therapeutic approach. Careful patient selection, a graduated treatment regimen, and the use of standardized outcome measures are critical for obtaining reliable and comparable data.

References

- 1. Anthralin cream as short contact therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthralin for psoriasis: short-contact anthralin therapy compared with topical steroid and conventional anthralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. The impact of the frequency of short contact dithranol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 8. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Outpatient treatment with short-contact dithranol. The impact of frequent concentration adjustments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Current Psoriasis Efficacy Outcome Measures in Clinical Trials | Semantic Scholar [semanticscholar.org]

- 15. Anthrlin short contact therapy in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 16. A comparison of twice-daily calcipotriol ointment with once-daily short-contact dithranol cream therapy: quality-of-life outcomes of a randomized controlled trial of supervised treatment of psoriasis in a day-care setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Out-patient treatment of psoriasis: short contact and overnight dithranol therapy compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Novel Dithranol Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and characterization of novel drug delivery systems for Dithranol, a potent anti-psoriatic agent. The aim is to overcome the limitations of conventional Dithranol formulations, such as skin irritation, staining, and poor stability.[1][2][3][4] These notes are intended to guide researchers in the formulation, evaluation, and optimization of advanced Dithranol carriers.

Introduction to Novel Dithranol Delivery Systems

Dithranol (also known as anthralin) is a cornerstone in the topical treatment of psoriasis, primarily due to its anti-proliferative and anti-inflammatory properties.[2][5][6] However, its clinical utility is often hampered by adverse effects like severe skin irritation, burning sensations, and staining of skin and clothing.[1][2][3] To mitigate these issues and enhance therapeutic efficacy, various novel drug delivery systems have been explored. These systems aim to improve drug solubility, stability, and skin penetration while providing controlled and targeted release.[1][4][7]

Advanced delivery platforms for Dithranol include:

-

Lipid-Based Nanocarriers: Such as Liposomes, Niosomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[3][4][8][9] These carriers can encapsulate the lipophilic Dithranol, enhance its stability, and facilitate its penetration into the skin.

-

Nanoemulsions and Microemulsions: These systems can improve the solubility and bioavailability of Dithranol, leading to better skin permeation.[7][10][11][12][13][14]* Polymeric Systems: Including Nanosponges and hydrogels, which can provide controlled drug release and improve patient compliance. [4][15]* Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer. [1]

Data Presentation: Characterization of Dithranol Delivery Systems

The following tables summarize quantitative data from various studies on novel Dithranol delivery systems.

Table 1: Physicochemical Characterization of Dithranol Nanocarriers

| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Dithranol-loaded NLCs | < 300 | < 0.3 | - | ~100 | [8] |

| Dithranol-loaded SLNs | 219 - 348 | - | - | 51.33 - 71.80 | [16] |

| Optimized Dithranol SLNs | 219 | - | - | 69.88 | [3][16] |

| Dithranol Nanosponge | 274.6 ± 43.54 | 0.545 | -28.3 ± 6.34 | - | [15] |

| Dithranol Nanoemulsion Gel | 176.7 | 0.189 | -41.7 | - | [7] |

| Dithranol Liposomes | 4000 ± 1250 | - | - | - | [9] |

| Dithranol Niosomes | 5000 ± 1500 | - | - | - | [9] |

| Dithranol Phospholipid Microemulsion | 72.8 | - | - | - | [10][11][12][13] |

| Dithranol-loaded Lipid-core Nanocapsules | 230 - 250 | < 0.25 | Negative | ~100 | [17] |

Table 2: In Vitro Drug Release and Permeation Studies

| Delivery System | In Vitro Release Profile | Permeation Flux | Skin Retention | Reference |

| Dithranol Ethosomal Gel | Sustained release over 24 hours (~85% released) | - | - | [1] |

| Dithranol-loaded NLC Gel | 64.3 ± 7.5% release in 24 hours | - | - | [18] |

| Conventional Dithranol Ointment | 30.34 ± 2.29% release in 24 hours | - | - | [18] |

| Dithranol Phospholipid Microemulsion | - | 0.281 mg/cm²/h | 8.31% | [10][12] |

| Dithranol Liposomes | - | 23.13 µg/cm²/h | - | [9] |

| Dithranol Niosomes | - | 7.78 µg/cm²/h | - | [9] |

| Conventional Dithranol Cream Base | - | 4.10 µg/cm²/h | - | [9] |

| Dithranol-loaded SLN Hydrogel | - | - | 20.30% after 10 hours | [19] |

| Conventional Dithranol Gel | - | - | 9.16% after 10 hours | [19] |

Experimental Protocols

Preparation of Dithranol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the pre-emulsion ultrasonication method. [16] Materials:

-

Dithranol

-

Lipid (e.g., tristearin)

-

Surfactant (e.g., soya phosphatidylcholine, Tyloxapol)

-

Deionized water

-

Organic solvent (e.g., chloroform)

Procedure:

-

Dissolve Dithranol and the lipid in a suitable organic solvent.

-

Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask.

-

Prepare an aqueous surfactant solution.

-

Hydrate the lipid film with the aqueous surfactant solution by rotating the flask at a temperature above the melting point of the lipid. This forms a coarse emulsion.

-

Subject the coarse emulsion to high-shear homogenization.

-

Further reduce the particle size by ultrasonication. The duration of sonication is a critical parameter to be optimized. [16]7. Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

-

The SLN dispersion can be freeze-dried for long-term storage, using a cryoprotectant like mannitol. [19]

Preparation of Dithranol-Loaded Liposomes

This protocol is based on the thin-film hydration method. [9][20] Materials:

-

Dithranol

-

Phosphatidylcholine (PC)

-

Cholesterol (CH)

-

Organic solvent mixture (e.g., Chloroform:Methanol)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Dissolve Dithranol, phosphatidylcholine, and cholesterol in the organic solvent mixture in a round-bottom flask. [20]2. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask. [20]3. Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs). [20]4. To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size. [20]

Determination of Encapsulation Efficiency (%EE)

Procedure:

-

Separate the unencapsulated (free) Dithranol from the nanocarrier dispersion. This can be achieved by ultracentrifugation. [16]2. Carefully collect the supernatant containing the free drug.

-

Quantify the amount of Dithranol in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry. [16][19]4. Calculate the %EE using the following formula:

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study using Franz Diffusion Cell

The Franz diffusion cell is a standard apparatus for evaluating the in vitro release and skin permeation of topical formulations. [21][22][23] Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin [21][24]* Receptor medium (e.g., phosphate buffer pH 5.8 with a solubilizing agent like PEG 400 to ensure sink conditions for the poorly water-soluble Dithranol) [19]* Dithranol formulation

-

Magnetic stirrer

-

Water bath maintained at 32 ± 1°C [24] Procedure:

-

Mount the membrane or skin sample between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side of the skin faces the donor compartment. [25]2. Fill the receptor compartment with the pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane. [25]3. Place a known quantity of the Dithranol formulation onto the membrane in the donor compartment.

-

Maintain the temperature of the assembly at 32 ± 1°C to mimic skin surface temperature. [24]5. Stir the receptor medium continuously.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions. [19]7. Analyze the withdrawn samples for Dithranol content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

Mandatory Visualizations

Caption: Experimental workflow for developing and evaluating novel Dithranol delivery systems.

Caption: Simplified signaling pathway of Dithranol's action in psoriasis.

References

- 1. ijrpas.com [ijrpas.com]

- 2. Dithranol: An Insight into its Novel Delivery Cargos for Psoriasis Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Anthralin? [synapse.patsnap.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Dithranol-loaded nanostructured lipid carrier-based gel ameliorate psoriasis in imiquimod-induced mice psoriatic plaque model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and in vitro evaluation of liposomal/niosomal delivery systems for antipsoriatic drug dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel dithranol phospholipid microemulsion for topical application: development, characterization and percutaneous absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel dithranol phospholipid microemulsion for topical application: development, characterization and percutaneous absorption studies | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. scielo.br [scielo.br]

- 17. Dithranol-loaded lipid-core nanocapsules improve the photostability and reduce the in vitro irritation potential of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. skupharma.in [skupharma.in]

- 20. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]

- 24. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DSpace [diposit.ub.edu]

Application Notes and Protocols for the Use of Dithranol as a Calibration Standard in Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithranol (also known as Anthralin) is a hydroxyanthrone derivative widely used in the topical treatment of psoriasis.[1] Accurate and precise quantification of Dithranol in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the use of Dithranol as a calibration standard in analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures. Dithranol is available as a certified reference material (CRM) or a pharmaceutical secondary standard, which is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability to primary standards from pharmacopeias like USP and EP.[2][3]

Physicochemical Properties and Stability

A thorough understanding of Dithranol's properties is essential for its proper handling and use as a calibration standard.

-

Molecular Formula: C₁₄H₁₀O₃[4]

-

Molecular Weight: 226.231 g/mol [4]

-

Appearance: Yellow powder[5]

-

Solubility: Highly lipophilic, poorly water-soluble.[5] Soluble in solvents like dichloromethane, dimethyl sulfoxide (DMSO), and acetonitrile.[6][7]

-

Stability: Dithranol is highly unstable and prone to degradation.[5] Its degradation is accelerated by exposure to light, air (oxygen), increased temperature, and changes in pH.[5][8] The primary degradation products are Danthron and Dithranol dimer, which are inactive or less active and contribute to the staining side effects of the drug.[5][9] Due to its instability, stock and working solutions should be freshly prepared and protected from light.[6]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most common and reliable method for the quantification of Dithranol.

Recommended HPLC Parameters

The following table summarizes typical HPLC parameters for Dithranol analysis. Method optimization may be required based on the specific instrumentation and formulation matrix.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (58:37:5, v/v/v)[6] or Acetonitrile:Methanol:Buffer pH 2.2 (20:20:60, v/v/v)[10] |

| Flow Rate | 1.1 - 1.2 mL/min |

| Detection Wavelength | 254 nm, 258 nm, or 394 nm[10] |

| Injection Volume | 5 - 50 µL |

| Column Temperature | Ambient or maintained at 60°C[6] |

| Run Time | Approximately 10-15 minutes (retention time ~9-10 min)[2][10] |

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of calibration standards of Dithranol.

Materials:

-

Dithranol Certified Reference Material (CRM)

-

HPLC-grade Dimethyl sulfoxide (DMSO) or Acetonitrile

-

HPLC-grade mobile phase components

-